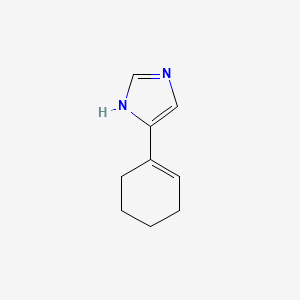
5-(Cyclohex-1-en-1-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohex-1-en-1-yl)-1H-imidazole: is a heterocyclic organic compound that features both a cyclohexene ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohex-1-en-1-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 5-(Cyclohex-1-en-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazole ring to its reduced form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(Cyclohex-1-en-1-yl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its imidazole ring can mimic the histidine residue in proteins, making it useful in biochemical assays.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Cyclohex-1-en-1-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, affecting cellular functions and processes.
Comparison with Similar Compounds
1-(Cyclohex-1-en-1-yl)piperidine: This compound shares the cyclohexene ring but has a piperidine ring instead of an imidazole ring.
5-(Cyclohex-1-en-1-yl)-2,3-dimethylthiophene: This compound features a thiophene ring in place of the imidazole ring.
Uniqueness: 5-(Cyclohex-1-en-1-yl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical and biological properties. The presence of the imidazole ring allows for specific interactions with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-1H-imidazole |
InChI |
InChI=1S/C9H12N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h4,6-7H,1-3,5H2,(H,10,11) |
InChI Key |
STLJLAAOCGRMEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



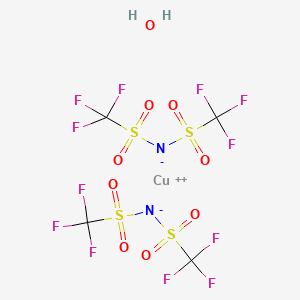
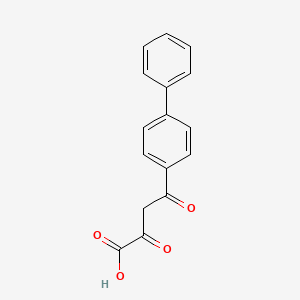
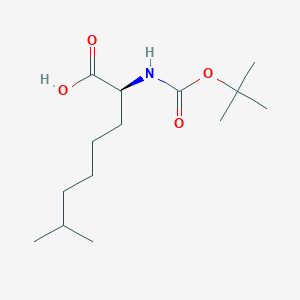
![Benzyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961578.png)
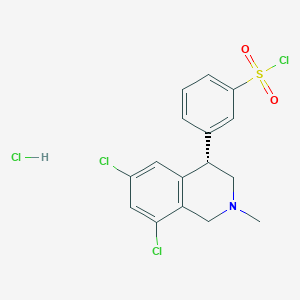

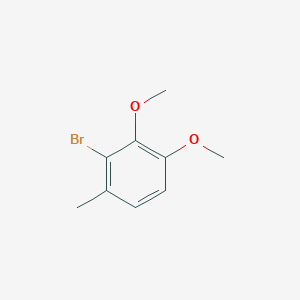
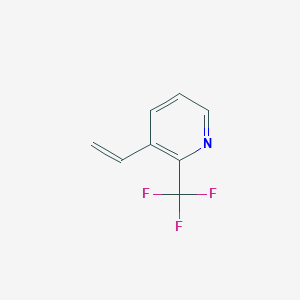
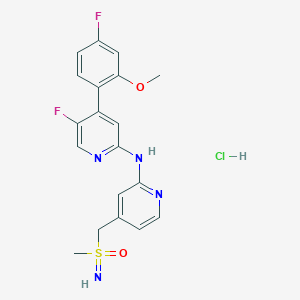
![7-Benzyl-4-(4-fluoro-2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961602.png)
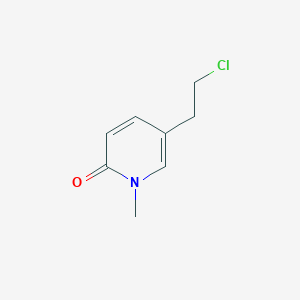
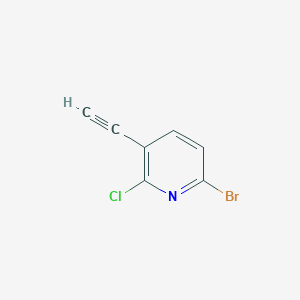
![3-(Trifluoromethyl)benzo[d]isoxazol-7-amine](/img/structure/B12961623.png)
